N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide
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Overview
Description
N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide is a member of phthalimides.
Scientific Research Applications
Synthesis and Characterization
- A study by Manolov et al. (2020) synthesized a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials. This highlights the compound's potential in synthesizing treatments for viral infections (Manolov, Ivanov, & Bojilov, 2020).
Cytotoxic Evaluation
- Research by Gomez-Monterrey et al. (2011) on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione showed cytotoxicity and topoisomerase II inhibitory activity. Some compounds exhibited high efficacy against resistant cell lines like melanoma and glioblastoma, indicating potential in cancer treatment (Gomez-Monterrey et al., 2011).
Pharmacological Evaluation
- A study by Shkair et al. (2016) designed and synthesized a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents. This showcases the compound's relevance in developing new pharmaceuticals (Shkair et al., 2016).
Genotoxicity Assessment
- Dos Santos et al. (2011) assessed new lead compounds for treating Sickle Cell Disease, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, for genotoxicity. The findings contribute to the search for safer drugs for Sickle Cell Disease treatment (Dos Santos et al., 2011).
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H22N2O3/c22-17(20-12-10-14-6-2-1-3-7-14)11-13-21-18(23)15-8-4-5-9-16(15)19(21)24/h4-6,8-9H,1-3,7,10-13H2,(H,20,22) |
InChI Key |
SMOBTKNMJWKWDY-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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